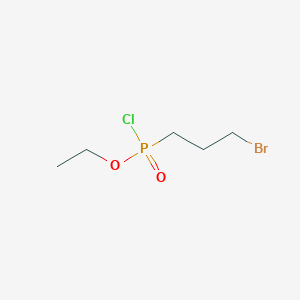![molecular formula C29H46N2O B14632926 Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl- CAS No. 57202-43-4](/img/structure/B14632926.png)
Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-: is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves the cyclization of β-dicarbonyl compounds with N–C–N compounds. For this specific compound, the synthesis might involve the reaction of a suitable dodecyloxyphenyl-substituted β-dicarbonyl compound with an appropriate heptyl-substituted amidine . The reaction conditions often include the use of catalysts such as ZnCl₂ or CuI and solvents like acetonitrile or THF .
Industrial Production Methods: Industrial production of pyrimidine derivatives often relies on scalable and efficient synthetic routes. Multicomponent reactions, such as the Biginelli reaction, are commonly employed due to their simplicity and high yield . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Pyrimidine rings can be oxidized to form pyrimidinones.
Reduction: Reduction reactions can convert pyrimidines to dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrimidine can yield pyrimidinones, while substitution reactions can produce a wide range of substituted pyrimidines with varying biological activities .
Aplicaciones Científicas De Investigación
Chemistry: Pyrimidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules and are valuable in the development of new materials and catalysts .
Biology: In biological research, pyrimidine derivatives are studied for their interactions with nucleic acids and proteins. They are used as probes to investigate the structure and function of DNA and RNA .
Medicine: Pyrimidine derivatives have significant medicinal applications. They are key components of various antiviral, anticancer, and antibacterial drugs. Their ability to mimic natural nucleotides makes them valuable in the development of therapeutic agents .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of agrochemicals, dyes, and polymers. Their diverse chemical properties make them suitable for a wide range of industrial applications .
Mecanismo De Acción
The mechanism of action of pyrimidine derivatives often involves their interaction with biological macromolecules such as enzymes and nucleic acids. For instance, some pyrimidine derivatives inhibit protein kinases, which are essential for cell growth and differentiation . The molecular targets and pathways involved can vary depending on the specific structure of the pyrimidine derivative and its intended application.
Comparación Con Compuestos Similares
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Comparison: Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, this compound may exhibit enhanced lipophilicity and membrane permeability due to the presence of the dodecyloxy and heptyl groups
Propiedades
Número CAS |
57202-43-4 |
|---|---|
Fórmula molecular |
C29H46N2O |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
2-(4-dodecoxyphenyl)-5-heptylpyrimidine |
InChI |
InChI=1S/C29H46N2O/c1-3-5-7-9-10-11-12-13-15-17-23-32-28-21-19-27(20-22-28)29-30-24-26(25-31-29)18-16-14-8-6-4-2/h19-22,24-25H,3-18,23H2,1-2H3 |
Clave InChI |
HUYMDYSHXRSTLY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


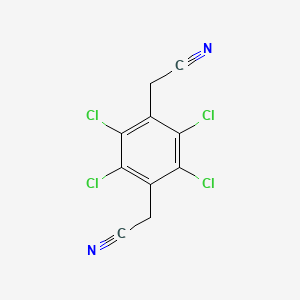
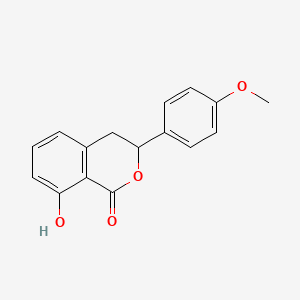
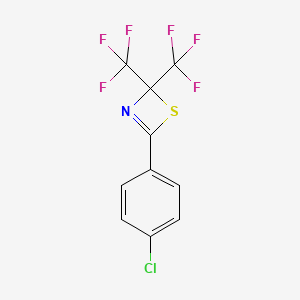
![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
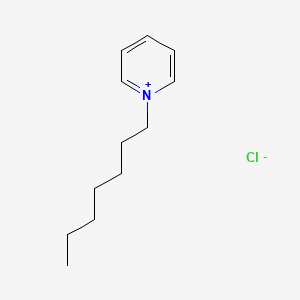
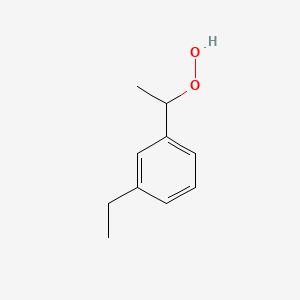
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
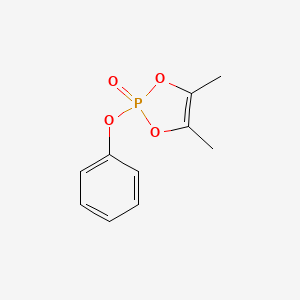
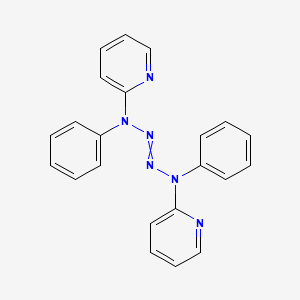

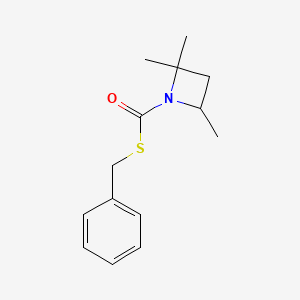
![S-[(4-Chlorophenyl)methyl] morpholine-4-carbothioate](/img/structure/B14632929.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
